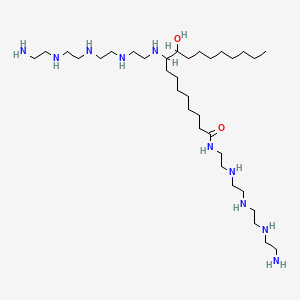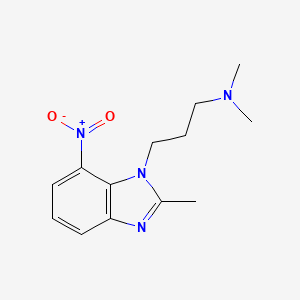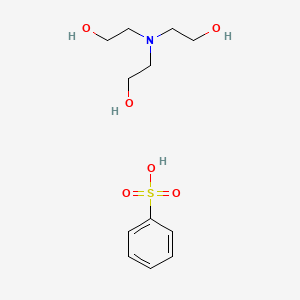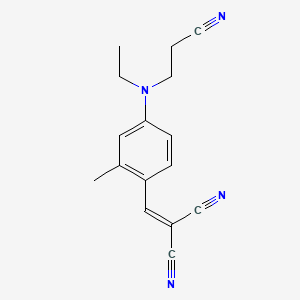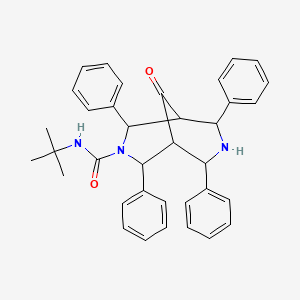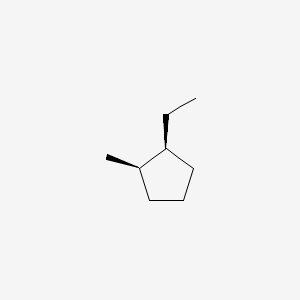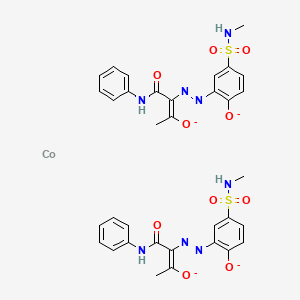
Cobalt, bis(2-((2-(hydroxy-kappaO)-5-((methylamino)sulfonyl)phenyl)azo-kappaN1)-3-(oxo-kappaO)-N-phenylbutanamidato(2-))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cobalt coordinated with azo and sulfonamide groups, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2-hydroxy-5-(N-methylsulfamoyl)aniline, followed by coupling with 3-oxo-n-phenylbutyramide to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反応の分析
Types of Reactions
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bond.
Substitution: The sulfonamide and azo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can lead to the cleavage of azo bonds.
科学的研究の応用
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting cellular processes. The azo and sulfonamide groups may also contribute to its bioactivity by interacting with enzymes and proteins.
類似化合物との比較
Similar Compounds
- Bis[2-[[2-hydroxy-5-(N-ethylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
- Bis[2-[[2-hydroxy-5-(N-propylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
Uniqueness
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is unique due to its specific substitution pattern on the sulfonamide group, which can influence its reactivity and applications. The presence of the methyl group may enhance its stability and bioactivity compared to similar compounds with different alkyl substitutions.
特性
CAS番号 |
69178-42-3 |
|---|---|
分子式 |
C34H32CoN8O10S2-4 |
分子量 |
835.7 g/mol |
IUPAC名 |
2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-(methylsulfamoyl)phenolate;cobalt |
InChI |
InChI=1S/2C17H18N4O5S.Co/c2*1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2;/h2*3-10,18,22-23H,1-2H3,(H,19,24);/p-4/b2*16-11-,21-20?; |
InChIキー |
SCMJNEYLCDIJKI-VTZHBRQCSA-J |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Co] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


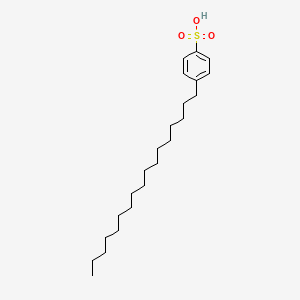
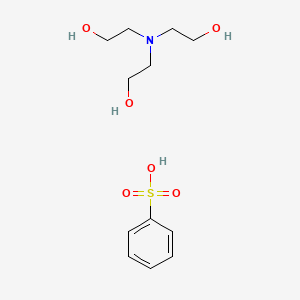

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
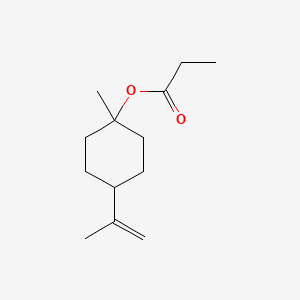
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
